2-(2,6-Difluorophenyl)cyclopropan-1-amine 2-(2,6-Difluorophenyl)cyclopropan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16397861
InChI: InChI=1S/C9H9F2N/c10-6-2-1-3-7(11)9(6)5-4-8(5)12/h1-3,5,8H,4,12H2
SMILES:
Molecular Formula: C9H9F2N
Molecular Weight: 169.17 g/mol

2-(2,6-Difluorophenyl)cyclopropan-1-amine

CAS No.:

Cat. No.: VC16397861

Molecular Formula: C9H9F2N

Molecular Weight: 169.17 g/mol

* For research use only. Not for human or veterinary use.

2-(2,6-Difluorophenyl)cyclopropan-1-amine -

Specification

Molecular Formula C9H9F2N
Molecular Weight 169.17 g/mol
IUPAC Name 2-(2,6-difluorophenyl)cyclopropan-1-amine
Standard InChI InChI=1S/C9H9F2N/c10-6-2-1-3-7(11)9(6)5-4-8(5)12/h1-3,5,8H,4,12H2
Standard InChI Key FPGVHAXCODNNAI-UHFFFAOYSA-N
Canonical SMILES C1C(C1N)C2=C(C=CC=C2F)F

Introduction

2-(2,6-Difluorophenyl)cyclopropan-1-amine is a synthetic organic compound characterized by a cyclopropane ring attached to a 2,6-difluorophenyl group and an amine functional group. Its molecular formula is C9H9F2N, with a molecular weight of approximately 175.18 g/mol. The presence of fluorine atoms on the phenyl ring significantly alters its chemical and biological properties, making it a compound of interest in medicinal chemistry and synthetic organic chemistry.

Structural Features

The compound's structure includes:

  • A cyclopropane ring, which imparts rigidity and unique steric properties.

  • A 2,6-difluorophenyl group, where fluorine atoms enhance lipophilicity and metabolic stability.

  • An amine group, which serves as a reactive site for further chemical modifications.

Synthesis Pathways

The synthesis of 2-(2,6-difluorophenyl)cyclopropan-1-amine typically involves the use of difluorobenzene derivatives as starting materials. Several methods have been developed to produce this compound efficiently:

  • Cyclopropanation Reaction: Starting with 2,6-difluorobenzaldehyde, intermediates are formed via reactions with diazo compounds or ylides, followed by cyclization to introduce the cyclopropane ring.

  • Amine Functionalization: The cyclopropane intermediate is subjected to amination reactions using ammonia or primary amines under controlled conditions.

  • Enantiomeric Synthesis: Both enantiomers of the compound can be synthesized using chiral catalysts or resolution techniques, which is critical for exploring its biological activity.

Table 2: Synthesis Overview

StepReagents/ConditionsOutcome
CyclopropanationDiazo compounds, catalystsFormation of cyclopropane intermediate
AminationAmmonia or primary aminesAddition of the amine group
Enantiomeric ResolutionChiral catalystsIsolation of specific enantiomers

Potential Applications:

  • Enzyme Inhibition: Research suggests that this compound inhibits lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. LSD1 inhibition can alter gene expression profiles, offering potential therapeutic applications in cancer and other diseases related to epigenetic modifications.

  • Drug Development: As a member of the cyclopropylamine class, it shows promise in drug discovery due to its ability to interact effectively with biological targets like receptors and enzymes.

  • Pharmacokinetics: The fluorination enhances metabolic stability and bioavailability, making it suitable for medicinal applications.

Research Findings

Studies on this compound have yielded promising results:

  • Epigenetic Modulation: Preclinical studies demonstrate its ability to modulate gene expression by targeting LSD1.

  • Synthetic Versatility: Its structure allows for diverse chemical modifications that could lead to novel therapeutic agents.

  • Industrial Applications: The compound's stability and reactivity make it a valuable intermediate in organic synthesis.

Comparison with Related Compounds

To better understand the unique properties of 2-(2,6-difluorophenyl)cyclopropan-1-amine, it is compared with other fluorinated cyclopropylamines:

Table 4: Comparison with Related Compounds

Compound NameFluorination PatternBiological Activity
1-(3,4-Difluorophenyl)cyclopropanamineFluorines at positions 3,4Varied enzyme inhibition profiles
1-(2-Fluorophenyl)cyclopropanamineSingle fluorine at position 2Lower potency and selectivity

The unique substitution at positions 2 and 6 in the phenyl ring enhances both pharmacological activity and chemical stability.

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